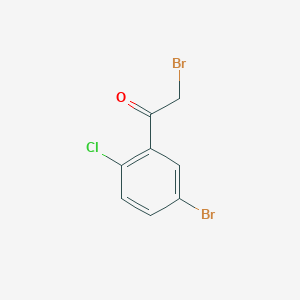

5-Bromo-2-chlorophenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-chlorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(5-bromo-2-chlorophenyl)ethanone . It has a molecular weight of 312.39 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

5-Bromo-2-chlorophenacyl bromide is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

α-Bromination Reaction in Organic Chemistry

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives, including 5-Bromo-2-chlorophenacyl bromide, has been investigated using pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-Chloro-α-bromo-acetophenone

4-Chloro-α-bromo-acetophenone can be synthesized using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Intermediate in the Production of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Intermediate in the Production of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Friedel-Crafts Acetylation of p-dibromobenzene

2’-Chloro-2,5’-dibromoacetophenone can be produced through the Friedel-Crafts acetylation of p-dibromobenzene .

Oxidation to 2,4-dibromobenzoic Acid

2’-Chloro-2,5’-dibromoacetophenone can be oxidized to 2,4-dibromobenzoic acid, a process that is quite straightforward .

Teaching and Research in Undergraduate Organic Chemistry Experiments

The bromination reaction of carbonyl compounds, including 5-Bromo-2-chlorophenacyl bromide, is a crucial aspect of organic chemistry and is used in undergraduate organic chemistry experiments . This helps to consolidate theoretical knowledge, deepen understanding of organic reaction principles, and foster innovation consciousness as well as practical aptitude .

Safety and Hazards

5-Bromo-2-chlorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314 . Precautionary statements include P271, P260, and P280 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2-bromo-1-(5-bromo-2-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOJYNOGRYUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chlorophenacyl bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)

![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2705610.png)

![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)